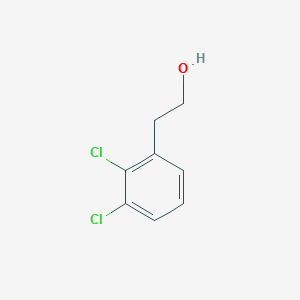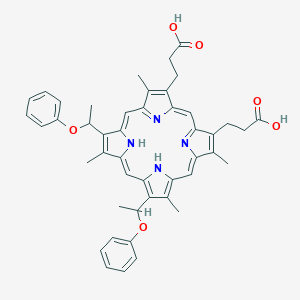
2,3-Difluoro-4-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3-Difluoro-4-(trifluoromethyl)phenol” is an organofluorine compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular formula of “2,3-Difluoro-4-(trifluoromethyl)phenol” is C7H3F5O . The average mass is 198.090 Da and the monoisotopic mass is 198.010406 Da .Chemical Reactions Analysis
While specific chemical reactions involving “2,3-Difluoro-4-(trifluoromethyl)phenol” were not found in the retrieved papers, it’s worth noting that trifluoromethylbenzenes, to which this compound belongs, are often used in the agrochemical and pharmaceutical industries .Wissenschaftliche Forschungsanwendungen
Synthesis of Polymers and Monomers
4-(Trifluoromethyl)phenol, a compound similar to 2,3-Difluoro-4-(trifluoromethyl)phenol, is used in the synthesis of polymers and monomers . It’s plausible that 2,3-Difluoro-4-(trifluoromethyl)phenol could be used in a similar manner.
Synthesis of Diaryl Ether
4-(Trifluoromethyl)phenol has been used in the synthesis of diaryl ether . Given the structural similarity, 2,3-Difluoro-4-(trifluoromethyl)phenol could potentially be used in a similar synthesis process.
3. Synthesis of Material Sensitive to Toxic Organophosphate 2,3-Difluorophenol has been used in the synthesis of material-poly {methyl [3- (2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS), which is sensitive to toxic organophosphate . Given the structural similarity, 2,3-Difluoro-4-(trifluoromethyl)phenol could potentially be used in a similar synthesis process.
Pharmaceutical Applications
Compounds containing trifluoromethyl groups have been found in numerous FDA-approved drugs . Given the presence of a trifluoromethyl group in 2,3-Difluoro-4-(trifluoromethyl)phenol, it’s plausible that this compound could have potential pharmaceutical applications.
Agrochemical Applications
Fluorine chemistry, including compounds with trifluoromethyl groups, has found applications in the agriculture industry . Given the presence of a trifluoromethyl group in 2,3-Difluoro-4-(trifluoromethyl)phenol, it’s plausible that this compound could have potential agrochemical applications.
Development of Trifluoromethoxylation Reagents
The development of trifluoromethoxylation reagents is a current area of research in fluorine chemistry . Given the presence of a trifluoromethyl group in 2,3-Difluoro-4-(trifluoromethyl)phenol, it’s plausible that this compound could contribute to this area of research.
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound, “4-(trifluoromethyl)phenol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Eigenschaften
IUPAC Name |
2,3-difluoro-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJVQVQWMHTPNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378956 |
Source


|
| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-(trifluoromethyl)phenol | |
CAS RN |
116640-12-1 |
Source


|
| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)



![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)
![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)

![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)


